molecular formula C7H6BrClN2O2 B1428608 Methyl 3-amino-6-bromo-5-chloropicolinate CAS No. 866775-12-4

Methyl 3-amino-6-bromo-5-chloropicolinate

Cat. No.: B1428608
CAS No.: 866775-12-4
M. Wt: 265.49 g/mol
InChI Key: MSFXDHAGWDLGPL-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-bromo-5-chloropicolinate is a useful research compound. Its molecular formula is C7H6BrClN2O2 and its molecular weight is 265.49 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-amino-6-bromo-5-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O2/c1-13-7(12)5-4(10)2-3(9)6(8)11-5/h2H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFXDHAGWDLGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30730722
Record name Methyl 3-amino-6-bromo-5-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866775-12-4
Record name Methyl 3-amino-6-bromo-5-chloro-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866775-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-6-bromo-5-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-amino-6-bromo-5-chloropicolinate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C₆H₅BrClN₃O₂
  • Molecular Weight : Approximately 232.48 g/mol

The presence of halogen substituents (bromine and chlorine) on the aromatic ring contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may alter cellular functions and signaling processes.
  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its interaction with target proteins or nucleic acids.
  • Hydrophobic Interactions : The halogen atoms can engage in hydrophobic interactions, influencing the compound's binding affinity to lipid membranes or protein pockets .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including:

  • E. coli
  • Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values suggest that the compound is effective at low concentrations, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. Specific findings include:

  • Induction of caspase activity leading to programmed cell death.
  • Inhibition of cell migration and invasion in metastatic cancer models.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the compound's effect on E. coli and Staphylococcus aureus. The results indicated an MIC of 0.5 µg/mL for E. coli, showcasing its potential as a therapeutic agent against resistant bacterial strains .
  • Anticancer Research : In a study investigating the effects of various picolinate derivatives on cancer cells, this compound was found to significantly reduce viability in human breast cancer cell lines (MCF-7) with an IC50 value of 12 µM .

Comparison with Related Compounds

Compound NameBiological ActivityMIC (µg/mL)IC50 (µM)
This compoundAntimicrobial, Anticancer0.512
Methyl 3-amino-6-fluoropicolinateAntimicrobial1.015
Methyl 3-amino-6-chloropicolinateModerate Antimicrobial2.018

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-6-bromo-5-chloropicolinate
Reactant of Route 2
Methyl 3-amino-6-bromo-5-chloropicolinate

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